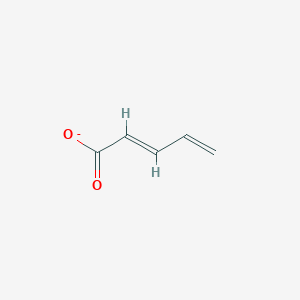

Penta-2,4-dienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Penta-2,4-dienoate is a monocarboxylic acid anion. It is a conjugate base of a penta-2,4-dienoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diels-Alder Reactions : Penta-2,4-dienoate is frequently utilized in Diels-Alder cycloaddition reactions, a fundamental method for constructing cyclic compounds. The conjugated diene system facilitates the formation of various cyclic structures when reacted with suitable dienophiles. For example, the synthesis of heterocyclic compounds has been achieved using this compound as a dipolarophile in regioselective cycloaddition reactions .

Case Study : A study demonstrated the one-pot synthesis of spiroheterocyclic compounds using (E)-ethyl this compound. The reaction yielded high selectivity and good yields, showcasing its effectiveness as a synthetic intermediate .

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Spiroheterocycles | [3 + 2]-cycloaddition | 85 | |

| Cyclic Lactams | Intramolecular Diels-Alder | High selectivity |

Antioxidant Properties : Research indicates that this compound derivatives can exhibit significant antioxidant activity. The presence of conjugated double bonds allows these compounds to scavenge free radicals effectively. A study found that ethyl this compound reduced oxidative stress markers in vitro, suggesting potential applications in preventing cellular damage.

Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent.

| Activity Type | Target Organisms | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 15 | |

| Antioxidant | N/A | Reduced oxidative stress markers |

Medicinal Chemistry

This compound is being explored for its potential in drug development due to its reactive diene system. Its ability to form reactive intermediates makes it an attractive candidate for synthesizing biologically active compounds.

Case Study : A recent investigation focused on synthesizing novel anticancer agents derived from this compound. Modifications to the parent structure led to derivatives that exhibited promising cytotoxicity against various cancer cell lines.

Material Science

The electronic properties imparted by the conjugated diene system of this compound make it a candidate for research into new materials with specific functionalities. These include potential applications in organic semiconductors and photoconductors due to their ability to facilitate charge transport.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with related compounds reveals distinct reactivity patterns and biological activities:

| Compound Name | Structure | Unique Biological Activity |

|---|---|---|

| (Z)-Ethyl this compound | Z-Ethyl this compound | Exhibits different reactivity patterns |

| Ethyl 5-Phenylsulfonylthis compound | Ethyl 5-Phenylsulfonylthis compound | Enhanced chemical properties; potential drug applications |

| Penta-2,4-Dienoic Acid | Penta-2,4-Dienoic Acid | Serves as a parent compound; different reactivity |

Propiedades

Fórmula molecular |

C5H5O2- |

|---|---|

Peso molecular |

97.09 g/mol |

Nombre IUPAC |

(2E)-penta-2,4-dienoate |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/p-1/b4-3+ |

Clave InChI |

SDVVLIIVFBKBMG-ONEGZZNKSA-M |

SMILES |

C=CC=CC(=O)[O-] |

SMILES isomérico |

C=C/C=C/C(=O)[O-] |

SMILES canónico |

C=CC=CC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.